molecular formula C20H21NO2 B1618890 Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis- CAS No. 1483-95-0

Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis-

Cat. No. B1618890
CAS RN: 1483-95-0
M. Wt: 307.4 g/mol
InChI Key: JVXVSZGZSJIAAN-UHFFFAOYSA-N
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Description

Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis- is a chemical compound that belongs to the class of carbazole derivatives. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields, including materials science, organic electronics, and medicinal chemistry.

Mechanism of Action

The mechanism of action of Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis- involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound binds to the colchicine site of tubulin, preventing the formation of microtubules and disrupting the normal cellular processes. This leads to the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis- has been shown to exhibit significant biochemical and physiological effects in various studies. In vitro studies have demonstrated that this compound exhibits potent cytotoxic activity against cancer cells, with IC50 values ranging from 0.3 to 5.6 μM. In vivo studies have also shown that this compound exhibits antitumor activity in xenograft models of breast cancer and lung cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis- in lab experiments is its high solubility in common organic solvents, which makes it easy to handle and manipulate. Moreover, this compound exhibits potent cytotoxic activity against cancer cells, making it a promising candidate for the development of new anticancer agents.
However, one of the limitations of using this compound in lab experiments is its relatively low stability under certain conditions, which can affect its potency and efficacy. Moreover, the mechanism of action of this compound is not fully understood, which limits its potential applications in various fields.

Future Directions

There are several future directions for the research and development of Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis-. One of the potential directions is the synthesis of novel derivatives of this compound with improved stability and potency. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. Additionally, the development of new methods for the synthesis and purification of this compound can facilitate its use in lab experiments and industrial applications.

Scientific Research Applications

Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis- has been extensively studied for its potential applications in various fields. In materials science, this compound has been used as a building block for the synthesis of novel organic semiconductors that have shown promising properties for the development of high-performance organic electronic devices such as field-effect transistors, light-emitting diodes, and solar cells.
In medicinal chemistry, Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis- has been investigated for its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the induction of apoptosis and cell cycle arrest in cancer cells.

properties

IUPAC Name

1-(6-acetyl-9-butylcarbazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-4-5-10-21-19-8-6-15(13(2)22)11-17(19)18-12-16(14(3)23)7-9-20(18)21/h6-9,11-12H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXVSZGZSJIAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347920
Record name Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis-

CAS RN

1483-95-0
Record name Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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